N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

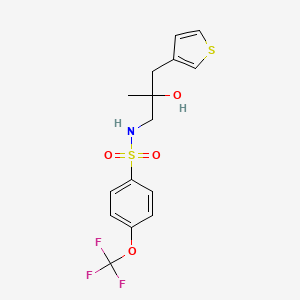

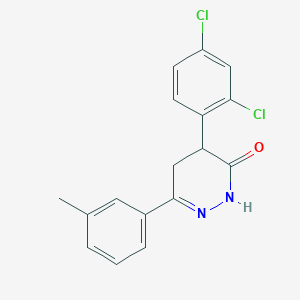

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” is characterized by a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Anticancer Activity

The compound has been evaluated for its antiproliferative activity against different human cancer cell lines, including lung, breast, colon, prostate cancer cell lines, and a human liver normal cell line. This suggests its potential application in developing anticancer therapies .

Anti-inflammatory and Analgesic Activities

Derivatives of the compound have shown anti-inflammatory and analgesic activities , indicating its use in pain management and inflammation control .

Plant Hormone Research

Indole derivatives, which are structurally related to the compound , are known for their role as plant hormones. This points to an application in agricultural research and plant growth regulation .

Kinase Inhibition

The compound’s derivatives have been used in studies related to kinase inhibition , which is crucial for understanding cell signaling and developing treatments for diseases where kinase activity is dysregulated .

Antibacterial Activity

Substituents of the compound have been investigated for their antibacterial activity , suggesting its potential use in creating new antibiotics or antibacterial agents .

将来の方向性

The future directions in the research of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising approach .

作用機序

Target of Action

The primary target of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the shedding of membrane proteins, and it plays a significant role in various biological processes, including cell proliferation, differentiation, and migration .

Mode of Action

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide interacts with its target, ADAM17, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrate proteins . As a result, the shedding of membrane proteins is reduced, leading to changes in cellular processes that depend on these proteins .

Biochemical Pathways

The inhibition of ADAM17 affects several biochemical pathways. For instance, it prevents the release of the membrane-bound precursor of Tumor Necrosis Factor-alpha (TNF-alpha), a key mediator of inflammation . This can lead to a decrease in inflammation and immune response . Additionally, it also inhibits the proteolytical release of soluble Junctional Adhesion Molecule 3 (JAM3) from endothelial cells surface , which may impact cell adhesion and migration .

Result of Action

The molecular and cellular effects of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide’s action primarily involve the modulation of protein shedding processes . By inhibiting ADAM17, the compound can potentially alter the levels of various membrane proteins, impacting cellular functions such as cell signaling, adhesion, and migration .

特性

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-10-6-7-11(12(9-10)19-2)15-8-4-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQUHOCMFUMNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2997083.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2997090.png)

![N-isopropyl-4-{[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2997093.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)

![N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2997095.png)